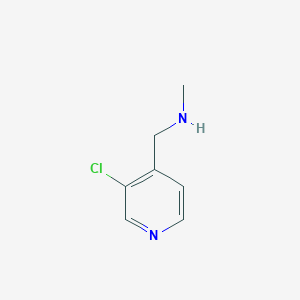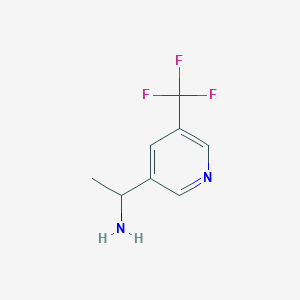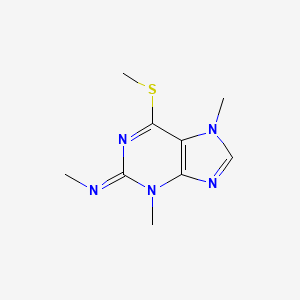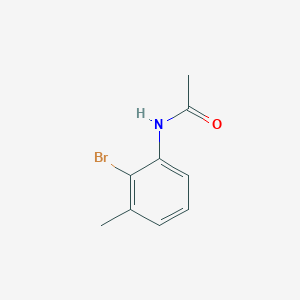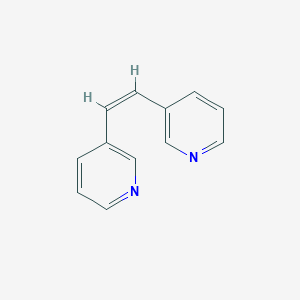
(Z)-1,2-Di(pyridin-3-yl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,2-Di(pyridin-3-yl)ethene: is an organic compound characterized by the presence of two pyridine rings attached to a central ethene moiety. The “Z” configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Heck Reaction: One common method for synthesizing (Z)-1,2-Di(pyridin-3-yl)ethene is through the Heck reaction, which involves the coupling of pyridine derivatives with ethene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a pyridine aldehyde to form the desired ethene compound. This reaction is usually performed in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck or Wittig reactions with optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-1,2-Di(pyridin-3-yl)ethene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur on the pyridine rings, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Saturated ethane derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Design: (Z)-1,2-Di(pyridin-3-yl)ethene is used as a ligand in coordination chemistry to form complexes with transition metals
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies to investigate cellular processes and interactions.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (Z)-1,2-Di(pyridin-3-yl)ethene depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
(E)-1,2-Di(pyridin-3-yl)ethene: The “E” isomer has substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1,2-Di(pyridin-4-yl)ethene: This compound has pyridine rings attached at the 4-position, which can influence its reactivity and applications.
1,2-Di(pyridin-2-yl)ethene: With pyridine rings at the 2-position, this compound may exhibit different coordination behavior and biological activity.
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-[(Z)-2-pyridin-3-ylethenyl]pyridine |
InChI |
InChI=1S/C12H10N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-10H/b6-5- |
Clave InChI |
LJUIBUKIAISMFU-WAYWQWQTSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=C\C2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CN=C1)C=CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


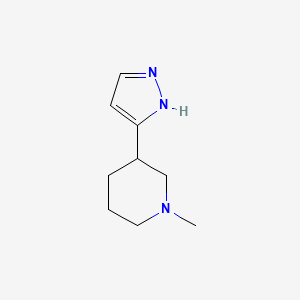

![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
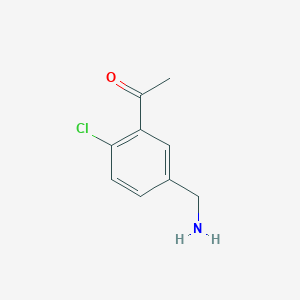
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
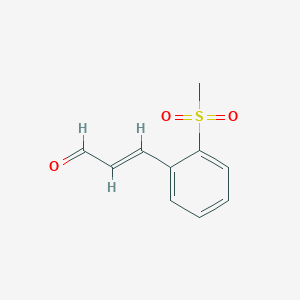
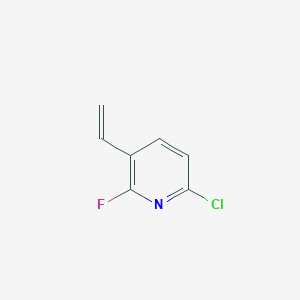
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
